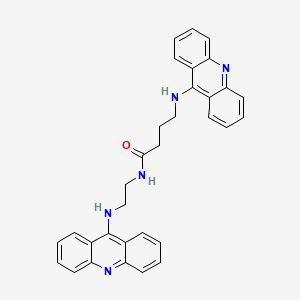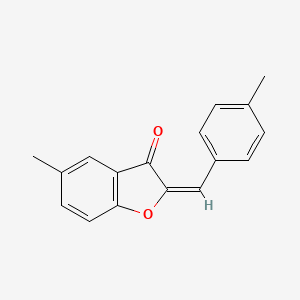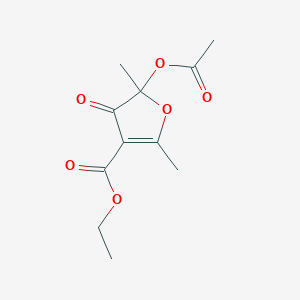
4-(9-Acridinylamino)-N-(2-(9-acridinylamino)ethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Acridin-9-ylamino)-N-(2-(acridin-9-ylamino)ethyl)butanamide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This compound, in particular, has been studied for its potential antitumor activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acridin-9-ylamino)-N-(2-(acridin-9-ylamino)ethyl)butanamide typically involves the reaction of acridine derivatives with appropriate amines under controlled conditions. One common method involves the use of acridine-9-carboxylic acid as a starting material, which is then converted to the corresponding amine through a series of reactions including reduction and amination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
化学反应分析
Types of Reactions
4-(Acridin-9-ylamino)-N-(2-(acridin-9-ylamino)ethyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine N-oxides, while reduction may yield reduced acridine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
作用机制
The mechanism of action of 4-(acridin-9-ylamino)-N-(2-(acridin-9-ylamino)ethyl)butanamide involves its interaction with DNA and proteins. It is known to inhibit topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells .
相似化合物的比较
Similar Compounds
4’-(Acridin-9-ylamino)methanesulfonanilides: These compounds also exhibit antitumor activity and have been studied for their structure-activity relationships.
2-({4-[4-(acridin-9-ylamino)phenylthio]phenyl}(2-hydroxyethyl)amino)ethan-1-ol: Another acridine derivative with potent anticancer activity.
Uniqueness
4-(Acridin-9-ylamino)-N-(2-(acridin-9-ylamino)ethyl)butanamide is unique due to its specific structure, which allows it to interact effectively with topoisomerase II and exhibit strong anticancer properties. Its dual acridine moieties provide enhanced binding affinity to DNA, making it a promising candidate for further development as an anticancer agent.
属性
CAS 编号 |
94731-72-3 |
|---|---|
分子式 |
C32H29N5O |
分子量 |
499.6 g/mol |
IUPAC 名称 |
4-(acridin-9-ylamino)-N-[2-(acridin-9-ylamino)ethyl]butanamide |
InChI |
InChI=1S/C32H29N5O/c38-30(18-9-19-34-31-22-10-1-5-14-26(22)36-27-15-6-2-11-23(27)31)33-20-21-35-32-24-12-3-7-16-28(24)37-29-17-8-4-13-25(29)32/h1-8,10-17H,9,18-21H2,(H,33,38)(H,34,36)(H,35,37) |
InChI 键 |
MKLIWUAZNOFJNN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCC(=O)NCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Cycloheptyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12909881.png)

![Isoxazole, 4,5-dihydro-5-pentyl-3-[4-(phenylmethoxy)phenyl]-](/img/structure/B12909884.png)
![5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12909889.png)

![1-[2,4-Bis(benzyloxy)pyrimidin-5-yl]-2-methylpropan-1-ol](/img/structure/B12909899.png)
![2,2'-{[4-(6-Amino-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B12909901.png)



![2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol](/img/structure/B12909918.png)


